molecular formula C16H13N7O3 B11545296 (5-Phenyl-tetrazol-2-yl)-acetic acid (3-nitro-benzylidene)-hydrazide

(5-Phenyl-tetrazol-2-yl)-acetic acid (3-nitro-benzylidene)-hydrazide

Cat. No.: B11545296
M. Wt: 351.32 g/mol
InChI Key: MCGPGGIXUUNDKL-LICLKQGHSA-N
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Description

(5-Phenyl-tetrazol-2-yl)-acetic acid (3-nitro-benzylidene)-hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a tetrazole ring, and a hydrazide linkage. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-tetrazol-2-yl)-acetic acid (3-nitro-benzylidene)-hydrazide typically involves multiple steps. One common method starts with the preparation of (5-Phenyl-tetrazol-2-yl)-acetic acid, which is then reacted with (3-nitro-benzylidene)-hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-tetrazol-2-yl)-acetic acid (3-nitro-benzylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield an amine derivative, while reduction of the hydrazide linkage can produce corresponding amines.

Scientific Research Applications

(5-Phenyl-tetrazol-2-yl)-acetic acid (3-nitro-benzylidene)-hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Phenyl-tetrazol-2-yl)-acetic acid (3-nitro-benzylidene)-hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The hydrazide linkage can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetoacetic acid ethyl ester: Another compound with comparable reactivity and applications.

Uniqueness

(5-Phenyl-tetrazol-2-yl)-acetic acid (3-nitro-benzylidene)-hydrazide is unique due to its combination of a tetrazole ring and a hydrazide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13N7O3

Molecular Weight

351.32 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H13N7O3/c24-15(18-17-10-12-5-4-8-14(9-12)23(25)26)11-22-20-16(19-21-22)13-6-2-1-3-7-13/h1-10H,11H2,(H,18,24)/b17-10+

InChI Key

MCGPGGIXUUNDKL-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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